molecular formula C16H16F3N7O2 B12242722 5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12242722
M. Wt: 395.34 g/mol
InChI Key: UYLUVDWJPVFTBT-UHFFFAOYSA-N
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Description

5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a pyrrolidinyl moiety. The compound also contains a trifluoromethyl group attached to a triazolo-pyridazine ring system. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolo-Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyrrolidine: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the triazolo-pyridazine system, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and triazolo-pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of reduced pyrimidine or triazolo-pyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies, particularly due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazolo-pyridazine ring system play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core and exhibit similar chemical and biological properties.

    Trifluoromethyl-Substituted Pyrimidines: These compounds have the trifluoromethyl group attached to the pyrimidine ring, contributing to their unique reactivity and biological activity.

Uniqueness

5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to the combination of its structural features, including the methoxy group, the pyrrolidinyl moiety, and the trifluoromethyl-substituted triazolo-pyridazine ring. This combination imparts specific properties that are not found in other similar compounds, making it a valuable molecule for various scientific applications.

Properties

Molecular Formula

C16H16F3N7O2

Molecular Weight

395.34 g/mol

IUPAC Name

6-[[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16F3N7O2/c1-27-11-6-20-15(21-7-11)25-5-4-10(8-25)9-28-13-3-2-12-22-23-14(16(17,18)19)26(12)24-13/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

UYLUVDWJPVFTBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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